molecular formula C21H18Cl2N4 B14498372 3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride CAS No. 65282-33-9

3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride

Cat. No.: B14498372
CAS No.: 65282-33-9
M. Wt: 397.3 g/mol
InChI Key: JDZMFYVKBMXSRJ-UHFFFAOYSA-M
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Description

3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride, also known as ethidium bromide, is a fluorescent compound widely used in molecular biology laboratories. It is primarily utilized as a nucleic acid stain in techniques such as agarose gel electrophoresis. This compound intercalates between DNA bases, allowing for the visualization of nucleic acids under ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride involves the reaction of phenanthridine derivatives with ethylating agents. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthridine derivatives, while reduction can produce amino-substituted phenanthridines .

Scientific Research Applications

3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, allowing for the visualization of nucleic acids under ultraviolet light. The primary molecular target is the DNA double helix, and the pathway involves the binding of the compound to the DNA, which enhances its fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride is unique due to its high fluorescence intensity and specificity for nucleic acids. Unlike some other dyes, it provides a strong signal with minimal background interference, making it a preferred choice for many molecular biology applications .

Properties

CAS No.

65282-33-9

Molecular Formula

C21H18Cl2N4

Molecular Weight

397.3 g/mol

IUPAC Name

3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-diazonium;dichloride

InChI

InChI=1S/C21H17N4.2ClH/c1-2-25-20-12-15(22)8-10-18(20)17-11-9-16(24-23)13-19(17)21(25)14-6-4-3-5-7-14;;/h3-13,22H,2H2,1H3;2*1H/q+1;;/p-1

InChI Key

JDZMFYVKBMXSRJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+]#N)N.[Cl-].[Cl-]

Origin of Product

United States

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